Naflocort

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

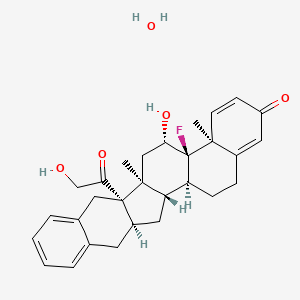

Naflocort is a synthetic glucocorticoid corticosteroid that was developed but never marketed. It is known by its developmental code name SQ-26490. This compound is characterized by its complex chemical structure, which includes a fluorine atom and multiple hydroxyl groups. It belongs to the class of corticosteroids, which are used for their anti-inflammatory and immunosuppressive properties .

Preparation Methods

The synthesis of Naflocort involves several steps, starting with the condensation of 9-fluoro-11-beta-21-dihydroxypregna-1,4,16-triene-3,20-dione with benzocyclobutene under reflux conditions in a nitrogen atmosphere . This reaction forms the core structure of this compound, which is then further modified through various chemical reactions to introduce the necessary functional groups.

Industrial production methods for this compound have not been extensively documented, likely due to its status as a non-marketed compound. the synthetic routes typically involve standard organic synthesis techniques such as condensation reactions, hydroxylation, and fluorination.

Chemical Reactions Analysis

Naflocort undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various ketone derivatives.

Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.

Substitution: Halogen substitution reactions can replace the fluorine atom with other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Naflocort has been studied primarily for its potential anti-inflammatory and immunosuppressive effects. In preclinical studies, it has shown promise in reducing inflammation and modulating immune responses. These properties make it a candidate for research in treating conditions such as autoimmune diseases, allergies, and inflammatory disorders .

In addition to its medical applications, this compound has been used in research to understand the mechanisms of glucocorticoid action and to develop new synthetic corticosteroids with improved efficacy and safety profiles.

Mechanism of Action

Naflocort exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates the expression of specific genes involved in inflammation and immune response. Upon binding to the receptor, this compound modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

The molecular targets of this compound include various transcription factors and signaling pathways involved in the inflammatory response. By modulating these pathways, this compound can effectively reduce inflammation and suppress immune activity.

Comparison with Similar Compounds

Naflocort is similar to other synthetic glucocorticoids such as prednisone, dexamethasone, and deflazacort. it is unique in its specific chemical structure, which includes a fluorine atom and multiple hydroxyl groups. This structure may confer distinct pharmacological properties, such as increased potency or reduced side effects .

Similar compounds include:

Prednisone: A widely used glucocorticoid with potent anti-inflammatory effects.

Dexamethasone: Known for its high potency and long duration of action.

Deflazacort: A glucocorticoid with a favorable safety profile and reduced impact on bone density.

This compound’s unique structure and potential pharmacological properties make it an interesting subject for further research and development.

Biological Activity

Naflocort, a glucocorticoid steroid, is primarily utilized for its anti-inflammatory and immunosuppressive properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its effects through binding to the glucocorticoid receptor (GR), leading to a series of cellular responses that include:

- Transcriptional Activation : Upon binding, the GR undergoes a conformational change, translocating to the nucleus where it binds to glucocorticoid response elements (GREs) on DNA, influencing the transcription of target genes involved in inflammation and immune response modulation .

- Cytokine Production Modulation : this compound inhibits the production of pro-inflammatory cytokines, thus reducing inflammation and modulating immune responses .

Biological Activity Data

The following table summarizes the lowest effective concentrations (LECs) and maximum response percentages for various glucocorticosteroids, including this compound:

| Drug Name | LEC (µM) | Max Resp (% Increase) |

|---|---|---|

| This compound | <0.000038±0 | 196±38 |

| Beclometasone dipropionate | 0.000060±0.000019 | 151±37 |

| Budesonide | <0.000039±0.000002 | 186±34 |

| Dexamethasone | 0.000156±0.000036 | 182±40 |

| Methylprednisolone | 0.000219±0.000011 | 159±33 |

| Prednisolone | 0.002343±0.000626 | 151±23 |

This data indicates that this compound has a potent biological activity profile, with a maximum response significantly higher than many other corticosteroids at very low concentrations .

Case Study: Efficacy in Inflammatory Conditions

A notable case study examined the efficacy of this compound in patients with chronic inflammatory conditions such as asthma and rheumatoid arthritis. The study highlighted:

- Reduction in Symptoms : Patients reported a significant decrease in symptoms after treatment with this compound compared to baseline measurements.

- Immunosuppressive Effects : The use of this compound was associated with reduced markers of inflammation and immune activation, showcasing its role in managing autoimmune responses .

Research Findings on Cytomegalovirus Reactivation

A recent study explored the implications of glucocorticosteroids, including this compound, on the reactivation of human cytomegalovirus (HCMV). Key findings included:

- Reactivation Induction : Treatment with this compound led to increased HCMV reactivation from latency in monocytes, suggesting potential risks associated with its immunosuppressive properties.

- Mechanistic Insights : The mechanism was identified as GR-dependent, indicating that while this compound is effective in controlling inflammation, it may also facilitate viral reactivation under certain conditions .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Naflocort’s anti-inflammatory mechanisms?

- Methodological Guidance : Use in vitro models (e.g., human keratinocyte cell lines) to assess glucocorticoid receptor (GR) binding affinity and downstream gene regulation via qPCR or RNA sequencing. For in vivo studies, murine models of contact dermatitis or psoriasis are recommended to evaluate efficacy in suppressing cytokine release (e.g., IL-6, TNF-α). Dose-response curves should be constructed to compare this compound’s potency with other glucocorticoids like cortisone .

Q. How can researchers validate this compound’s molecular structure and purity in synthesized batches?

- Methodological Guidance : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. Cross-reference spectral data with the compound’s SMILES string (FC12C(C3C(C4(C(C3)CC3C(C4)CCCC3)C(=O)CO)(CC1O)C)CCC1=CC(=O)C=CC21C) to ensure accuracy .

Q. What are the key pharmacokinetic parameters to measure in preclinical this compound studies?

- Methodological Guidance : Assess bioavailability through plasma concentration-time profiles (AUC, Cmax, Tmax), half-life (t½), and tissue distribution in rodent models. Use LC-MS/MS for quantification. Compare results with structurally similar glucocorticoids to identify metabolic stability advantages or limitations .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s efficacy across different inflammatory models?

- Methodological Guidance : Conduct meta-analyses of dose-response relationships and stratification by model type (e.g., acute vs. chronic inflammation). Use multivariate regression to identify confounding variables (e.g., GR isoform expression, pharmacokinetic variability). Replicate studies in standardized models with controlled genetic backgrounds (e.g., CRISPR-edited GR knockout mice) to isolate mechanisms .

Q. What statistical approaches are optimal for analyzing this compound’s long-term safety profile in translational studies?

- Methodological Guidance : Apply survival analysis (Kaplan-Meier curves, Cox proportional hazards models) for adverse event monitoring. Use mixed-effects models to account for inter-individual variability in longitudinal data. Predefine endpoints (e.g., HPA axis suppression, dermal atrophy) based on prior glucocorticoid toxicology studies .

Q. How can computational methods enhance this compound’s molecular optimization for reduced side effects?

- Methodological Guidance : Perform molecular dynamics simulations to study GR binding kinetics and ligand-receptor stability. Use quantitative structure-activity relationship (QSAR) models to predict modifications in the naphtho-pregna-diene backbone that reduce off-target interactions (e.g., with mineralocorticoid receptors). Validate predictions with in silico docking and in vitro assays .

Q. What strategies resolve reproducibility challenges in this compound’s synthesis protocols?

- Methodological Guidance : Document reaction conditions (temperature, solvent purity, catalyst ratios) rigorously using FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Share raw NMR/HPLC datasets in open repositories for peer validation. Collaborate with analytical chemistry groups to standardize characterization workflows .

Q. How do researchers design comparative studies between this compound and newer glucocorticoids?

- Methodological Guidance : Use randomized, double-blind designs in matched patient cohorts (e.g., psoriasis patients). Primary endpoints should include clinical scores (PASI) and biomarker levels (IL-17, IFN-γ). Include equivalence testing to determine non-inferiority margins. Publish negative results to mitigate publication bias .

Properties

CAS No. |

80738-47-2 |

|---|---|

Molecular Formula |

C29H35FO5 |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

(1S,2S,10S,11R,12S,14S,15S,24S)-11-fluoro-12-hydroxy-15-(2-hydroxyacetyl)-10,14-dimethylhexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-5,8,17,19,21-pentaen-7-one;hydrate |

InChI |

InChI=1S/C29H33FO4.H2O/c1-26-10-9-21(32)12-19(26)7-8-22-23-13-20-11-17-5-3-4-6-18(17)14-28(20,25(34)16-31)27(23,2)15-24(33)29(22,26)30;/h3-6,9-10,12,20,22-24,31,33H,7-8,11,13-16H2,1-2H3;1H2/t20-,22+,23+,24+,26+,27+,28-,29+;/m1./s1 |

InChI Key |

XBGQGAPUUJJOTA-KWLUMGGGSA-N |

SMILES |

CC12CC(C3(C(C1CC4C2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O.O |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O.O |

Canonical SMILES |

CC12CC(C3(C(C1CC4C2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O.O |

Related CAS |

59497-39-1 (Parent) |

Synonyms |

9-fluoro-1',4'-dihydro-11,21-dihydroxy-2'-H-naphtho(2'3':16,17)pregna-1,4-diene-3,20-dione naflocort naflocort monohydrate SQ 26,490 SQ-26,490 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.